molecular formula C19H19N5O4 B2753638 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1334372-71-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2753638
CAS RN: 1334372-71-2
M. Wt: 381.392
InChI Key: NALXNWCATCABKC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Research has shown that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their antioxidant properties. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrated moderate to significant radical scavenging activity, suggesting the potential utility of these compounds as templates for developing new bioactive molecules with antioxidant capabilities (Ahmad et al., 2012).

Anticonvulsant Activity

Compounds bearing a similar structural motif have been synthesized and tested for anticonvulsant activity. The evaluation in the maximal electroshock test indicated that certain derivatives could potentially serve as leads for the development of new anticonvulsant agents (Tarikogullari et al., 2010).

Binding to Peripheral Benzodiazepine Receptors

Another study focused on synthesizing fluoroethoxy and fluoropropoxy substituted compounds related to the chemical structure , revealing high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This suggests potential applications in studying PBR expression in neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, which exhibited significant antioxidant activity. These findings indicate the potential of such compounds in developing antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-7-13(2)24(21-12)17-5-6-19(26)23(22-17)10-18(25)20-9-14-3-4-15-16(8-14)28-11-27-15/h3-8H,9-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALXNWCATCABKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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